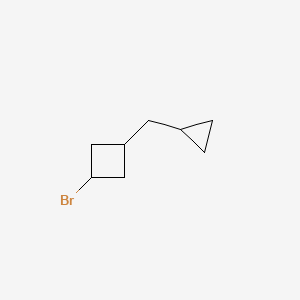
1-Bromo-3-(cyclopropylmethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(cyclopropylmethyl)cyclobutane is an organic compound with the molecular formula C8H13Br It is a brominated cycloalkane, where a bromine atom is attached to the third carbon of a cyclobutane ring, which is further substituted with a cyclopropylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclopropylmethyl)cyclobutane can be synthesized through the bromination of 3-(cyclopropylmethyl)cyclobutene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Bromo-3-(cyclopropylmethyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of corresponding alcohols or alkanes.
科学的研究の応用
1-Bromo-3-(cyclopropylmethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclopropylmethyl groups on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Bromo-3-(cyclopropylmethyl)cyclobutane exerts its effects involves the reactivity of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The cyclopropylmethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .
類似化合物との比較
1-Bromo-3-chlorocyclobutane: Similar structure but with a chlorine atom instead of a cyclopropylmethyl group.
Cyclopropylmethyl bromide: Lacks the cyclobutane ring, only contains the cyclopropylmethyl group attached to bromine.
1-Bromo-3-ethylcyclobutane: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness: 1-Bromo-3-(cyclopropylmethyl)cyclobutane is unique due to the presence of both a cyclopropylmethyl group and a cyclobutane ring, which can impart distinct chemical and physical properties compared to other brominated cycloalkanes.
生物活性
1-Bromo-3-(cyclopropylmethyl)cyclobutane is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
This compound has the molecular formula C8H13Br and a molecular weight of 195.09 g/mol. Its structure includes a cyclobutane ring substituted with a bromine atom and a cyclopropylmethyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively studied; however, related compounds with cyclobutane structures have demonstrated significant pharmacological effects. Here are some key areas of interest:
- Anticancer Activity : Compounds with similar bicyclic structures have shown promise in cancer therapy by inhibiting specific protein interactions crucial for tumor growth. For instance, inhibitors targeting the WDR5-MYC interaction have been explored for their potential in treating cancers like Burkitt's Lymphoma .
- Antimicrobial Properties : Research into structurally similar compounds indicates that certain cyclobutane derivatives exhibit antimicrobial activity, suggesting that this compound could also possess such properties .
Case Study 1: Antitumor Activity
A study examined the effects of structurally similar cyclobutane derivatives on tumor cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Although specific data for this compound is lacking, the structural similarities suggest potential efficacy in this area.
Case Study 2: Enzyme Inhibition
Research has shown that some cyclobutane derivatives can act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression. The inhibitory effects on enzymes such as myeloperoxidase (MPO) were documented, highlighting the need for further exploration of this compound in this context .
Data Table: Biological Activities of Related Compounds
Future Directions for Research
Given the preliminary insights into the biological activities associated with compounds similar to this compound, future research should focus on:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate the cytotoxicity and mechanism of action against various cancer cell lines.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models to establish safety profiles and potential clinical applications.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the cyclobutane structure influence biological activity, which can guide synthetic efforts to enhance efficacy.
特性
IUPAC Name |
1-bromo-3-(cyclopropylmethyl)cyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQVLKDXPPENOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC(C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














